2,6,8-Trimethylquinolin-4-ol

Catalog No.
S2689006
CAS No.
15644-93-6
M.F
C12H13NO
M. Wt
187.242
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,8-Trimethylquinolin-4-ol

CAS Number

15644-93-6

Product Name

2,6,8-Trimethylquinolin-4-ol

IUPAC Name

2,6,8-trimethyl-1H-quinolin-4-one

Molecular Formula

C12H13NO

Molecular Weight

187.242

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14)

InChI Key

HGONRXDUFLRKDC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)C)C

solubility

not available

2,6,8-Trimethylquinolin-4-ol is a nitrogen-containing heterocyclic compound with the molecular formula C12H13NOC_{12}H_{13}NO and a molecular weight of approximately 187.24 g/mol. This compound features a quinoline structure that is substituted at the 2, 6, and 8 positions with methyl groups and has a hydroxyl group at the 4 position. Its unique structure contributes to its diverse chemical properties and biological activities, making it a subject of interest in various fields of research.

  • Antioxidant activity: By scavenging free radicals, quinolones can protect cells from oxidative damage [].
  • Anti-inflammatory activity: Quinolones might modulate inflammatory pathways, potentially reducing inflammation [].
  • Antimicrobial activity: Certain quinolones have shown effectiveness against bacteria [].

  • Oxidation: The compound can be oxidized to form various quinoline derivatives, which may include hydroxyl or carbonyl functional groups.
  • Reduction: It can undergo reduction reactions to yield different derivatives, such as amines.
  • Substitution: The compound is capable of substitution reactions where hydrogen atoms are replaced by other atoms or functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used .

Research indicates that 2,6,8-trimethylquinolin-4-ol and its derivatives exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties: Certain studies suggest that quinoline derivatives can inhibit enzymes involved in DNA replication and repair, contributing to their potential as anticancer agents.

The mechanisms underlying these biological activities often involve interactions with specific molecular targets within cells .

Several methods exist for synthesizing 2,6,8-trimethylquinolin-4-ol. Common synthetic routes include:

  • Cyclization Reactions: This method typically involves the cyclization of appropriate precursors under controlled conditions.
  • Oxidative Methods: For instance, reacting 2,6,8-trimethylquinoline with an oxidizing agent can yield 2,6,8-trimethylquinolin-4-ol.

While industrial production methods are less documented, optimizing reaction conditions for yield and purity is essential for large-scale synthesis .

2,6,8-Trimethylquinolin-4-ol finds applications across various fields:

  • Pharmaceuticals: As a precursor in the synthesis of quinoline-based drugs used in treating malaria and bacterial infections.
  • Dyes and Pigments: Utilized in the production of various industrial dyes.
  • Research: Serves as a building block in the development of new chemical entities with potential therapeutic applications .

Studies on the interactions of 2,6,8-trimethylquinolin-4-ol with biological systems have revealed its potential as a lead compound for drug development. Its derivatives can interact with enzymes involved in critical cellular processes such as DNA replication and repair. This interaction profile suggests that modifications to its structure could enhance its efficacy against specific targets in microbial or cancerous cells .

Several compounds share structural similarities with 2,6,8-trimethylquinolin-4-ol. These include:

Compound NameStructural Features
2,5,7-Trimethylquinolin-4-olMethyl substitutions at different positions
4-Hydroxy-2,6,8-trimethylquinolineHydroxyl group at position 4
4-Hydroxy-2,7,8-trimethylquinolineHydroxyl group at position 4
2,7,8-Trimethylquinoline-3-carboxylic acidCarboxylic acid functional group
2,6,7-TrimethylquinolineDifferent methyl substitution pattern
4-Chloro-2,6,8-trimethylquinolineChlorine substitution at position 4
4-Bromo-2,6,8-trimethylquinolineBromine substitution at position 4

Uniqueness

The uniqueness of 2,6,8-trimethylquinolin-4-ol lies in its specific substitution pattern on the quinoline ring. This configuration influences both its chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxyl group at position 4 further differentiates it from many other quinoline derivatives .

The compound 2,6,8-trimethylquinolin-4-ol possesses the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 grams per mole [1]. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 2,6,8-trimethyl-1H-quinolin-4-one, reflecting its predominant tautomeric form under standard conditions [1] [2]. The Chemical Abstracts Service registry number for this compound is 15644-93-6, providing a unique identifier for database searches and chemical documentation [1].

Alternative designations for this compound include 4-hydroxy-2,6,8-trimethylquinoline, 2,6,8-trimethylquinolin-4(1H)-one, and 2,6,8-trimethyl-4-quinolinol [1]. These various names reflect the tautomeric equilibrium that exists between the hydroxyl and carbonyl forms at position 4 of the quinoline ring system [1]. The International Chemical Identifier string for this compound is InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14), while the corresponding International Chemical Identifier Key is HGONRXDUFLRKDC-UHFFFAOYSA-N [1] [2].

Table 1: Basic Chemical Properties of 2,6,8-Trimethylquinolin-4-ol

PropertyValue
Molecular FormulaC₁₂H₁₃NO
International Union of Pure and Applied Chemistry Name2,6,8-trimethyl-1H-quinolin-4-one
Chemical Abstracts Service Registry Number15644-93-6
Molecular Weight (g/mol)187.24
International Chemical IdentifierInChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14)
International Chemical Identifier KeyHGONRXDUFLRKDC-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCC1=CC(=C2C(=C1)C(=O)C=C(N2)C)C

Structural Characteristics of the Quinoline Core

The quinoline core structure represents a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, forming a bicyclic system with the molecular formula C₉H₇N [12] [15]. This fundamental framework exhibits aromatic properties due to its π orbital system containing ten electrons, satisfying Hückel's rule for aromaticity with n=2 in the 4n+2 formula [13]. The quinoline scaffold demonstrates both electrophilic and nucleophilic substitution reactions, with the benzene portion more susceptible to electrophilic attack and the pyridine moiety favoring nucleophilic substitution [12] [13].

The nitrogen atom in the quinoline core functions as a weak tertiary base, exhibiting a pKa value of approximately 4.94 in aqueous solution [13] [15]. This basicity arises from the lone pair of electrons on the nitrogen atom, which can be protonated under acidic conditions [12] [32]. The aromatic character of the quinoline system results from extensive electron delocalization across both rings, contributing to the stability and reactivity patterns observed in quinoline derivatives [11] [15].

The quinoline nucleus occurs naturally in numerous compounds, including the Cinchona alkaloids, and has been found to possess diverse biological activities such as antimalarial, antibacterial, antifungal, and anti-inflammatory properties [12]. The heterocyclic system allows for various substitution patterns that can significantly modify the chemical and physical properties of the resulting derivatives [14] [15].

Table 2: Structural Comparison with Related Quinoline Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Features
2,6,8-Trimethylquinolin-4-olC₁₂H₁₃NO187.24Trimethyl substitution + 4-hydroxyl
Quinoline (parent)C₉H₇N129.16Unsubstituted quinoline core
2,6,8-TrimethylquinolineC₁₂H₁₃N171.24Trimethyl substitution only
4-HydroxyquinolineC₉H₇NO145.164-hydroxyl substitution only

Significance of Methyl Substitutions at Positions 2, 6, and 8

The methyl substitutions at positions 2, 6, and 8 of the quinoline ring system exert profound effects on the electronic, steric, and chemical properties of 2,6,8-trimethylquinolin-4-ol [16] [17]. These electron-donating methyl groups increase the electron density of the aromatic system, thereby enhancing the basicity of the nitrogen atom and modifying the overall reactivity profile of the molecule [17] [19]. The strategic placement of these substituents creates a unique electronic environment that distinguishes this compound from other quinoline derivatives .

Research has demonstrated that methyl substitution patterns significantly influence the mutagenic and biological activities of quinoline derivatives [16]. Studies on related compounds have shown that the position and number of methyl groups can dramatically alter the biological potency, with different substitution patterns yielding compounds with varying degrees of activity [16] [17]. The presence of multiple methyl groups also affects the lipophilicity of the molecule, potentially influencing membrane permeability and bioavailability characteristics [17].

The steric effects of the methyl substitutions at positions 2, 6, and 8 contribute to the molecular geometry and conformational preferences of the compound [19]. These bulky substituents can influence intermolecular interactions, including hydrogen bonding patterns and π-π stacking arrangements in crystal structures [19]. The electron-donating nature of the methyl groups stabilizes the aromatic system through hyperconjugative effects, contributing to the overall stability of the molecule [18] [19].

Furthermore, the specific substitution pattern in 2,6,8-trimethylquinolin-4-ol creates a unique chemical environment that affects the tautomeric equilibrium at position 4 [17]. The electron-donating properties of the methyl groups can influence the relative stability of different tautomeric forms, potentially favoring one form over another under specific conditions [17] [19].

Hydroxyl Group at Position 4: Implications for Reactivity

The hydroxyl group at position 4 of the quinoline ring system represents a critical functional moiety that significantly influences the chemical reactivity and biological properties of 2,6,8-trimethylquinolin-4-ol [23] [25]. This position is particularly reactive due to its location adjacent to the nitrogen atom in the pyridine ring, creating a unique electronic environment that facilitates various chemical transformations [20] [23]. The presence of the hydroxyl group enables the formation of hydrogen bonds, both intramolecularly and intermolecularly, which can affect the compound's solubility, crystallization behavior, and biological interactions [25] [26].

The 4-hydroxyl position in quinoline derivatives is known to participate in nucleophilic substitution reactions, making it a versatile site for chemical modification and derivatization [20] [21]. This reactivity stems from the electron-withdrawing effect of the adjacent nitrogen atom, which activates the carbon-oxygen bond toward nucleophilic attack [20]. Studies have shown that 4-hydroxyquinoline derivatives can undergo various transformations, including alkylation, acylation, and condensation reactions, providing pathways for the synthesis of more complex molecules [21] [22].

The hydroxyl group also plays a crucial role in the biological activity of quinoline derivatives [14] [23]. Research has demonstrated that the presence of a hydroxyl group at position 4 can significantly enhance or modify the antimicrobial, antifungal, and other biological properties of quinoline compounds [14]. The ability of the hydroxyl group to form hydrogen bonds with biological targets, such as enzymes and receptors, contributes to the specific binding interactions that determine biological activity [25] [26].

Additionally, the 4-hydroxyl group can undergo oxidation reactions under appropriate conditions, potentially forming quinone-like structures that may exhibit different chemical and biological properties [21]. This oxidative potential adds another dimension to the reactivity profile of 2,6,8-trimethylquinolin-4-ol and may contribute to its behavior in biological systems [21] [22].

Isomeric Forms and Tautomerism

The compound 2,6,8-trimethylquinolin-4-ol exists in a dynamic equilibrium between two principal tautomeric forms: the 4-hydroxyquinoline form (enol tautomer) and the 4-quinolone form (keto tautomer) [23] [25] [27]. This tautomeric equilibrium represents a fundamental aspect of the compound's chemistry, with the predominant form depending on environmental factors such as pH, solvent, and temperature [23] [29]. Theoretical calculations using density functional theory methods have demonstrated that 4-hydroxyquinoline derivatives generally show a clear preference for the hydroxyquinoline form in gas phase, with energy differences of approximately 27-38 kilojoules per mole favoring the enol tautomer [23] [25].

The tautomeric equilibrium is governed by several factors, including the relative stability of each form, the extent of aromatic character preservation, and the ability to form stabilizing interactions [23] [24]. In the case of 4-hydroxyquinoline derivatives, aromaticity calculations reveal that in the hydroxyquinoline form, both rings maintain their aromatic character, while in the corresponding quinolone tautomers, the nitrogen-containing ring becomes essentially non-aromatic [23] [25]. This difference in aromaticity contributes significantly to the thermodynamic preference for one tautomeric form over the other [25] [26].

Matrix isolation studies coupled with Fourier-transform infrared spectroscopy have provided experimental evidence for the predominance of the hydroxyquinoline form in isolated molecular systems [23] [25]. These investigations have shown no detectable traces of the quinolone tautomer under specific experimental conditions, confirming the theoretical predictions regarding tautomeric preferences [25]. However, in solution and solid-state environments, the tautomeric equilibrium can shift due to intermolecular interactions, particularly hydrogen bonding with solvent molecules or neighboring molecules [24] [28].

Table 3: Tautomeric Forms of 2,6,8-Trimethylquinolin-4-ol

Tautomeric FormStructure DescriptionInternational Union of Pure and Applied Chemistry NameRelative Stability
4-Hydroxyquinoline (Enol)Hydroxyl group (-OH) at position 42,6,8-trimethylquinolin-4-olLower energy (more stable)
4-Quinolone (Keto)Carbonyl group (C=O) at position 42,6,8-trimethyl-1H-quinolin-4-oneHigher energy (less stable)
Predominant Form at Physiological pH4-Quinolone form (keto)2,6,8-trimethyl-1H-quinolin-4-oneThermodynamically favored

The pH-dependent nature of the tautomeric equilibrium has important implications for the biological activity and pharmacological properties of quinoline derivatives [29] [30]. At physiological pH, many 4-hydroxyquinoline compounds predominantly exist in the quinolone form, which can significantly influence their interaction with biological targets [27] [29]. Studies on bacterial alkyl-4-quinolones have shown that the predominance of one tautomeric form over another is largely determined by the pH of the environment, with implications for their antimicrobial activity and quorum sensing functions [29].

Molecular Formula and Exact Mass

2,6,8-Trimethylquinolin-4-ol exhibits the molecular formula C₁₂H₁₃NO with a molecular weight of 187.24 g/mol [1] [2]. The exact mass has been determined to be 187.099714 g/mol through high-resolution mass spectrometry [1]. The compound is characterized by a quinoline backbone with three methyl substituents at positions 2, 6, and 8, and a hydroxyl group at position 4. The chemical structure can also be represented by the International Union of Pure and Applied Chemistry name 2,6,8-trimethyl-1H-quinolin-4-one, reflecting its tautomeric nature [1].

The monoisotopic mass is 187.099714 g/mol, which is identical to the exact mass due to the predominance of the most abundant isotopes in the molecular composition [1]. This precise mass determination is crucial for analytical identification and structural confirmation through mass spectrometry techniques.

Table 1: Molecular Properties of 2,6,8-Trimethylquinolin-4-ol

PropertyValueReference
Molecular FormulaC₁₂H₁₃NO [1]
Molecular Weight187.24 g/mol [1]
Exact Mass187.099714 g/mol [1]
Monoisotopic Mass187.099714 g/mol [1]
Chemical Abstract Service Number15644-93-6 [3]

Physical State and Appearance

2,6,8-Trimethylquinolin-4-ol typically exists as a solid crystalline powder at room temperature [3]. The compound has been characterized as having a white to light yellow appearance, which may vary depending on purity and storage conditions [3]. The solid state is maintained under standard laboratory conditions, with the compound demonstrating good stability when stored properly.

The crystalline nature of the compound is attributed to intermolecular hydrogen bonding interactions, particularly involving the hydroxyl group at position 4 and the quinoline nitrogen atom [4]. These interactions contribute to the formation of ordered crystal structures that stabilize the solid state.

Melting Point and Thermal Stability

While specific melting point data for 2,6,8-Trimethylquinolin-4-ol is not extensively documented in the available literature, thermal analysis studies of similar quinoline derivatives provide insights into the thermal behavior of this compound class [5]. Quinoline derivatives generally exhibit thermal stability with decomposition temperatures varying based on substituent patterns and molecular structure.

Research on related trimethylquinoline compounds suggests that thermal stability is influenced by the position and nature of substituents [6]. The presence of electron-donating methyl groups at positions 2, 6, and 8 is expected to enhance thermal stability compared to unsubstituted quinoline derivatives. The thermal stability follows the pattern of decreased stability with increasing substitution complexity, although specific data for 2,6,8-trimethylquinolin-4-ol requires further experimental determination [5].

Solubility Profile in Various Solvents

The solubility characteristics of 2,6,8-Trimethylquinolin-4-ol are influenced by its quinoline structure and hydroxyl functionality. Based on analysis of related quinoline compounds, the compound demonstrates enhanced solubility in polar solvents due to the presence of the hydroxyl group at position 4 [7] [8].

Table 2: Predicted Solubility Profile of 2,6,8-Trimethylquinolin-4-ol

SolventSolubilityBasis
Dimethyl sulfoxideGoodPolar aprotic solvent compatibility [8]
MethanolModerateHydrogen bonding capability [8]
EthanolModerateHydrogen bonding capability [9]
WaterLimitedHydrophobic quinoline core [7]
DichloromethaneGoodModerate polarity match [9]
HexanePoorPolarity mismatch [9]

The octanol-water partition coefficient (LogP) for 2,6,8-trimethylquinolin-4-ol has been predicted to be approximately 2.45, indicating moderate lipophilicity [10]. This value suggests that the compound has balanced hydrophobic and hydrophilic characteristics, which influences its solubility in different solvent systems [11].

pH-Dependent Behavior

The pH-dependent behavior of 2,6,8-trimethylquinolin-4-ol is governed by the acid-base properties of both the quinoline nitrogen and the hydroxyl group. The predicted pKa value of 4.7 ± 0.4 indicates that the compound exhibits weak acidic behavior under physiological conditions [12].

The compound exists in equilibrium between its 4-hydroxyquinoline form and its 4-quinolinone tautomer, with the equilibrium position being pH-dependent [4] [13]. In acidic conditions (pH < 3), the quinoline nitrogen becomes protonated, while in basic conditions (pH > 7), the hydroxyl group may undergo deprotonation [14].

Table 3: pH-Dependent Forms of 2,6,8-Trimethylquinolin-4-ol

pH RangePredominant FormCharacteristics
< 3Protonated quinoline nitrogenEnhanced water solubility
3-7Neutral formBalanced solubility
> 7Deprotonated hydroxylIncreased ionic character

This pH-dependent behavior is particularly relevant for pharmaceutical applications where the compound may encounter varying pH environments [15].

Photochemical Properties

Quinoline derivatives, including 2,6,8-trimethylquinolin-4-ol, exhibit notable photochemical properties due to their aromatic conjugated system [17]. The compound demonstrates light absorption in the ultraviolet region, with potential for photodegradation under prolonged exposure to light.

The photochemical behavior of quinoline derivatives is characterized by their ability to undergo photoisomerization and photodegradation reactions [18]. The presence of the hydroxyl group at position 4 introduces additional photochemical pathways, including potential excited-state intramolecular proton transfer [19].

Research on related quinoline compounds indicates that photostability can be enhanced through appropriate formulation and storage conditions [17]. The compound should be protected from direct sunlight and ultraviolet radiation to maintain its chemical integrity.

Redox Characteristics

The electrochemical properties of 2,6,8-trimethylquinolin-4-ol are influenced by both the quinoline ring system and the hydroxyl substituent. Quinoline derivatives generally exhibit reversible redox behavior, with the potential for both oxidation and reduction processes [20] [21].

The compound's redox characteristics are expected to include:

  • Oxidation potential: The hydroxyl group at position 4 provides an electron-rich center susceptible to oxidation
  • Reduction potential: The quinoline nitrogen and carbonyl functionality (in tautomeric form) can undergo reduction
  • Electrochemical reversibility: The aromatic system supports reversible electron transfer processes

Table 4: Predicted Electrochemical Properties

PropertyExpected ValueBasis
Oxidation potential+0.8 to +1.2 V vs. SCEQuinoline derivative studies [21]
Reduction potential-1.0 to -1.5 V vs. SCEQuinoline derivative studies [21]
Electrochemical gap1.8 to 2.7 VCalculated from redox potentials

The electrochemical behavior is pH-dependent, with protonation states affecting both oxidation and reduction potentials [22]. In acidic conditions, the protonated form exhibits altered redox characteristics compared to the neutral species.

Studies on related quinoline derivatives demonstrate that the redox properties are influenced by substituent effects, with electron-donating methyl groups generally lowering oxidation potentials and electron-withdrawing groups having the opposite effect [20]. The specific redox behavior of 2,6,8-trimethylquinolin-4-ol would benefit from detailed electrochemical characterization to establish precise potential values and reaction mechanisms.

XLogP3

2.7

Dates

Last modified: 08-16-2023

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